molecular formula C19H20N2O7 B1146769 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine CAS No. 143653-60-5

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

Cat. No.: B1146769
CAS No.: 143653-60-5
M. Wt: 388.37
InChI Key:
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Description

2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine is a modified nucleoside analogue. It is structurally characterized by the presence of acetyl and benzoyl groups at the 2’ and 5’ positions, respectively, and a deoxy modification at the 3’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of the nucleoside precursor. The 2’-hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine. The 5’-hydroxyl group is then benzoylated using benzoyl chloride under similar conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pH, and reaction times .

Chemical Reactions Analysis

Types of Reactions

2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine involves its incorporation into nucleic acids, where it can interfere with the normal processes of replication and transcription. The acetyl and benzoyl groups provide steric hindrance, which can disrupt the formation of hydrogen bonds and base pairing, leading to the inhibition of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine is unique due to its specific combination of protective groups and modifications, which confer distinct chemical properties and biological activities. Its ability to disrupt nucleic acid processes makes it a valuable tool in antiviral and anticancer research .

Properties

IUPAC Name

[(2S,4R,5R)-4-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c1-11-9-21(19(25)20-16(11)23)17-15(27-12(2)22)8-14(28-17)10-26-18(24)13-6-4-3-5-7-13/h3-7,9,14-15,17H,8,10H2,1-2H3,(H,20,23,25)/t14-,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVCWWXMHSBNPN-ZMSDIMECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(=O)C3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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